(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
The compound “(2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate” is a benzofuran derivative featuring a benzylidene moiety substituted with 2,4-dimethoxy groups and an acetate ester at the 6-position of the benzofuran core. Its Z-configuration at the exocyclic double bond is critical for stereochemical stability and intermolecular interactions. The 2,4-dimethoxy groups on the benzylidene fragment contribute to electronic effects (e.g., resonance donation), while the 7-methyl and 6-acetate substituents influence solubility and reactivity . This compound is likely synthesized via a condensation reaction between a substituted benzaldehyde and a benzofuran precursor, followed by acetylation, analogous to methods described for related structures .
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-16(25-12(2)21)8-7-15-19(22)18(26-20(11)15)9-13-5-6-14(23-3)10-17(13)24-4/h5-10H,1-4H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPIVFOXJWOIR-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic derivative that has drawn attention for its potential biological activities. This article aims to review the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core substituted with a dimethoxybenzylidene moiety and an acetate group. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzofuran structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain related compounds exhibited IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, comparable to standard treatments like Doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.8 ± 0.02 | MCF-7 |
| Compound B | 4.5 | MCF-7 |
| Doxorubicin | 1.2 ± 0.005 | MCF-7 |
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Bcl-2 : Some studies suggest that these compounds can inhibit anti-apoptotic proteins like Bcl-2, promoting cell death in cancerous cells .
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at specific phases, further contributing to their anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, related benzofuran derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance antimicrobial efficacy .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of synthesized benzofuran derivatives against the MCF-7 cell line. Results showed promising activity with several compounds exhibiting potent cytotoxicity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains, revealing effective inhibition comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Electronic Effects: The 2,4-dimethoxy groups in the target compound donate electron density via resonance, stabilizing the benzylidene moiety. The 6-acetate group in the target compound is less polar than the methanesulfonate group in its analog (), leading to differences in solubility and hydrolysis rates.
Thermal Stability: Compounds with electron-withdrawing substituents (e.g., 11b) exhibit lower melting points (213–215°C) compared to those with electron-donating groups (e.g., 11a, 243–246°C) due to reduced intermolecular dipole interactions .
Spectroscopic Signatures :
- The acetate ester in the target compound would show a characteristic C=O stretch at ~1730 cm⁻¹ in IR, distinct from the sulfonate group’s S=O stretches (~1330 and 1160 cm⁻¹) in its methanesulfonate analog .
- The Z-configuration of the benzylidene double bond is confirmed via NMR coupling constants (e.g., δ 7.94 ppm for =CH in 11a ), a feature shared with the target compound.
Synthetic Yields :
- Similar condensation reactions (e.g., for 11a and 11b) yield ~68%, suggesting that the target compound’s synthesis may require optimized conditions to account for steric hindrance from the 2,4-dimethoxy groups .
Bioactivity Implications: While direct bioactivity data for the target compound is unavailable, analogs with electron-withdrawing groups (e.g., cyano in 11b) often exhibit enhanced insecticidal or antimicrobial activity due to increased electrophilicity . The 2,4-dimethoxy groups may instead favor interactions with biological targets requiring hydrogen bonding, as seen in plant-derived bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
